Isobavachalcone
Isobavachalcone
Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4' and a prenyl group at position 3'. It has a role as an antibacterial agent, a platelet aggregation inhibitor and a metabolite. It is a polyphenol and a member of chalcones. It is functionally related to a trans-chalcone.
Isobavachalcone is a natural product found in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.
See also: Angelica keiskei top (part of).
Isobavachalcone is a natural product found in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.
See also: Angelica keiskei top (part of).
Brand Name:
Vulcanchem
CAS No.:
20784-50-3
VCID:
VC0530878
InChI:
InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
SMILES:
O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2
Molecular Formula:
C20H20O4
Molecular Weight:
324.4 g/mol
Isobavachalcone
CAS No.: 20784-50-3
Cat. No.: VC0530878
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Isobavachalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4' and a prenyl group at position 3'. It has a role as an antibacterial agent, a platelet aggregation inhibitor and a metabolite. It is a polyphenol and a member of chalcones. It is functionally related to a trans-chalcone. Isobavachalcone is a natural product found in Morus cathayana, Hypericum geminiflorum, and other organisms with data available. See also: Angelica keiskei top (part of). |
|---|---|
| CAS No. | 20784-50-3 |
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ |
| Standard InChI Key | DUWPGRAKHMEPCM-IZZDOVSWSA-N |
| Isomeric SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C |
| SMILES | O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2 |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C |
| Appearance | Solid powder |
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